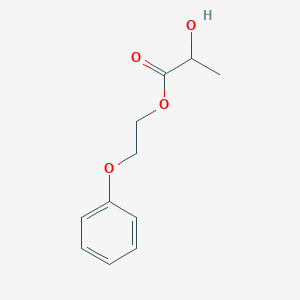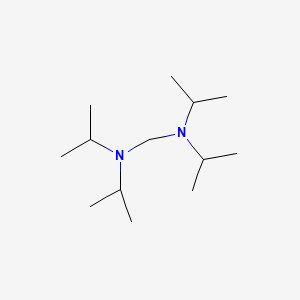
Praseodymium--ruthenium (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium-ruthenium (1/2) is a compound formed by the combination of praseodymium and ruthenium in a 1:2 ratio
準備方法
Synthetic Routes and Reaction Conditions: Praseodymium-ruthenium (1/2) can be synthesized through various methods. One common approach involves the use of praseodymium oxide and ruthenium chloride as starting materials. The reaction typically occurs under high-temperature conditions in a controlled atmosphere to ensure the formation of the desired compound. Another method involves the deposition of ruthenium onto praseodymium oxide supports, creating a low-crystalline ruthenium nano-layer on the surface of praseodymium oxide .
Industrial Production Methods: Industrial production of praseodymium-ruthenium (1/2) often involves the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the compound, ensuring high purity and consistency in the final product .
化学反応の分析
Types of Reactions: Praseodymium-ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and structural properties of the compound.
Common Reagents and Conditions: Common reagents used in reactions involving praseodymium-ruthenium (1/2) include hydrogen, oxygen, and various acids and bases. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from reactions involving praseodymium-ruthenium (1/2) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, praseodymium-ruthenium (1/2) can form oxides of praseodymium and ruthenium .
科学的研究の応用
Praseodymium-ruthenium (1/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including ammonia synthesis and hydrogenation reactions . In biology and medicine, praseodymium-ruthenium (1/2) is being explored for its potential use in drug delivery systems and as an imaging agent . In industry, the compound is used in the production of high-performance materials and as a component in energy storage devices .
作用機序
The mechanism of action of praseodymium-ruthenium (1/2) involves its interaction with molecular targets and pathways within the system. For example, in catalytic applications, the compound facilitates the cleavage of chemical bonds and the formation of new bonds, thereby accelerating the reaction rate .
類似化合物との比較
Praseodymium-ruthenium (1/2) can be compared with other similar compounds, such as praseodymium oxide and ruthenium oxide. While these compounds share some properties, praseodymium-ruthenium (1/2) exhibits unique characteristics due to the synergistic effects of praseodymium and ruthenium. This compound offers enhanced catalytic activity and stability compared to its individual components .
List of Similar Compounds:- Praseodymium oxide (Pr₂O₃)
- Ruthenium oxide (RuO₂)
- Praseodymium chloride (PrCl₃)
- Ruthenium chloride (RuCl₃)
特性
CAS番号 |
12066-80-7 |
|---|---|
分子式 |
PrRu2 |
分子量 |
343.0 g/mol |
IUPAC名 |
praseodymium;ruthenium |
InChI |
InChI=1S/Pr.2Ru |
InChIキー |
OLGGKNRHHAUPLJ-UHFFFAOYSA-N |
正規SMILES |
[Ru].[Ru].[Pr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


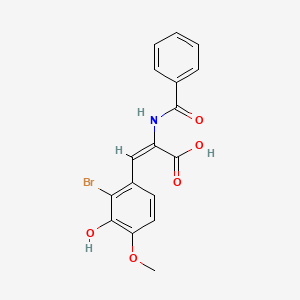
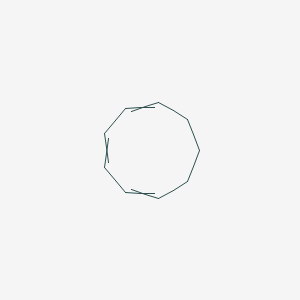
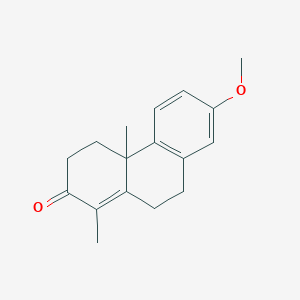
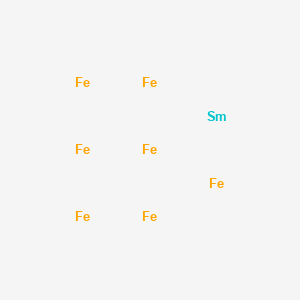
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
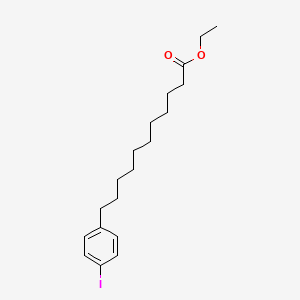
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
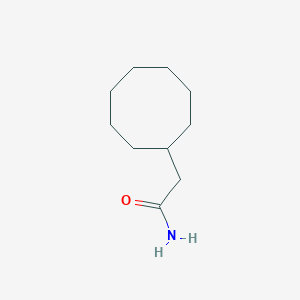

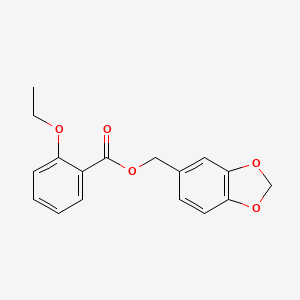

![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
